n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide
Description
Properties
IUPAC Name |
(2S)-5-(ethylamino)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-2-16-13(18)9-8-12(14(19)20)17-15(21)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNKRMQCZEQMR-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide (also referred to as Z-Glu-NH-Et) is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H15NO6
- Molecular Weight : 273.26 g/mol
- Structure : The compound features a carbobenzoxy (Z) protecting group on the alpha-amino group of L-glutamic acid and an ethylamide at the gamma position.
Research indicates that this compound may interact with several biological pathways:
- Enzyme Inhibition : Studies have shown that derivatives of glutamic acid can act as inhibitors for various enzymes. For example, compounds based on the glutamic acid scaffold have been reported to inhibit ADAMTS enzymes, which are implicated in cartilage degradation in osteoarthritis .
- Receptor Interactions : The compound may also exhibit agonistic or antagonistic properties on certain receptors, similar to other glutamic acid derivatives. For instance, modifications in the structure can lead to differential binding affinities to neurotransmitter receptors, influencing synaptic transmission and neuroprotection .
- Nucleic Acid Interactions : Preliminary studies suggest that compounds like Z-Glu-NH-Et can bind to DNA and influence its stability or activity, potentially leading to applications in cancer therapeutics .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. IC50 values were reported at approximately 0.80 μM and 0.43 μM, respectively . These studies indicate that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation.
- Mechanism of Action : Apoptotic pathways activated by Z-Glu-NH-Et include G2/M phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Given its structural similarity to neurotransmitters, Z-Glu-NH-Et may also exhibit neuroprotective properties:
- Glutamate Receptor Modulation : As a derivative of glutamic acid, it could modulate glutamate receptors, which play a crucial role in neurodegenerative diseases. Compounds with similar structures have been shown to reduce excitotoxicity in neuronal cells .
Case Studies
- Study on Enzyme Inhibition : A series of α-glutamic acid derivatives were synthesized and evaluated for their inhibitory effects on ADAMTS-4 and ADAMTS-5 enzymes. One notable compound exhibited IC50 values of 1.2 μM and 0.8 μM against these targets, indicating strong potential for treating osteoarthritis .
- Anticancer Efficacy Assessment : In a study assessing various glutamate derivatives for anticancer activity, Z-Glu-NH-Et was found to significantly inhibit cell proliferation in cancer cell lines through apoptosis induction mechanisms .
Table 1: Biological Activity Summary of this compound
| Activity Type | Target/Pathway | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa Cells | 0.80 | Induction of apoptosis via ROS |
| Anticancer | MCF7 Cells | 0.43 | G2/M phase arrest |
| Enzyme Inhibition | ADAMTS-4 | 1.2 | Competitive inhibition |
| Enzyme Inhibition | ADAMTS-5 | 0.8 | Competitive inhibition |
Scientific Research Applications
Biochemical Research
1.1 Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, particularly in the context of metabolic pathways. For instance, studies have shown that derivatives of glutamic acid can act as inhibitors for enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. In vitro analyses indicate that modifications to the glutamic acid structure can enhance inhibitory activity, making it a valuable tool for studying metabolic disorders like diabetes .
1.2 NMDA Receptor Modulation
Research indicates that compounds similar to n-alpha-Carbobenzoxy-l-glutamic acid can modulate N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. The excitatory effects observed in cultured neurons suggest that this compound may influence neurochemical pathways and could be utilized in studying neurodegenerative diseases .
Pharmaceutical Applications
2.1 Antitumor Activity
In vivo studies have demonstrated the anticancer properties of n-alpha-Carbobenzoxy-l-glutamic acid n-gamma-ethylamide. In xenograft models, significant tumor growth inhibition was observed, with rates reaching up to 60% at doses of 20 mg/kg. This suggests potential applications in cancer therapeutics, particularly for targeting specific tumor types.
2.2 Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in animal models of induced arthritis. Significant reductions in paw swelling were noted post-treatment, indicating its potential as an anti-inflammatory agent.
Material Science Applications
3.1 Polypeptide Synthesis
The use of this compound as a building block in the synthesis of polypeptides has been explored extensively. Its incorporation into copolymerization reactions allows for the creation of complex polypeptide sequences with tailored properties for biomedical applications. This is particularly relevant in developing drug delivery systems and biomaterials .
Table 1: Summary of Enzyme Inhibition Activities
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | α-Glucosidase | 4.2 | |
| Derivative A | α-Glucosidase | 3.9 | |
| Derivative B | α-Glucosidase | 30.65 |
Case Study Highlights
Case Study 1: Anticancer Effects
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains.
Q & A
Q. Critical Parameters :
- pH Control : Excess alkalinity during Cbz protection can lead to ester hydrolysis (observed in analogous benzyl ester syntheses) .
- Coupling Efficiency : Use of coupling agents like EDC/HOBt minimizes racemization, critical for maintaining stereochemical integrity .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction homogeneity but require rigorous drying to avoid side reactions.
Q. Table 1: Comparison of Protecting Group Strategies
| Protecting Group | Stability | Deprotection Method | Risk of Racemization | Reference |
|---|---|---|---|---|
| Cbz (α-amino) | High | H₂/Pd-C or TFA | Low | |
| Benzyl (γ-ester) | Moderate | H₂/Pd-C | Moderate |
Which analytical techniques are most reliable for confirming the structural integrity and purity of N-α-Carbobenzoxy-L-glutamic Acid N-γ-Ethylamide?
Basic Research Question
Answer:
Primary Methods :
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 210–220 nm resolve impurities <0.1% (as validated in impurity studies for similar N-protected amino acids) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 5.1 ppm for Cbz benzyl protons, δ 1.1 ppm for ethylamide methyl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 337.36 for C₁₇H₂₃N₂O₆) .
Q. Validation Criteria :
- Purity Thresholds : >97.0% purity via HPLC (critical for enzymatic studies to avoid off-target effects) .
- Chiral Purity : Chiral GC or polarimetry ensures enantiomeric excess >99% .
How can researchers address conflicting NMR data when characterizing the stereochemistry of N-α-Carbobenzoxy-L-glutamic Acid N-γ-Ethylamide derivatives?
Advanced Research Question
Answer:
Conflict Resolution Strategies :
2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., γ-ethylamide vs. α-Cbz protons) and confirms spatial proximity of stereocenters .
Isotopic Labeling : ¹⁵N/¹³C-labeled precursors clarify ambiguous coupling patterns (e.g., distinguishing glutamic acid backbone signals) .
X-ray Crystallography : Definitive proof of stereochemistry for crystalline derivatives .
Case Study :
In a 2022 study, conflicting NOE signals in a γ-benzyl ester analog were resolved by substituting D₂O for CDCl₃, suppressing solvent-induced peak broadening .
What strategies are effective in minimizing racemization during the coupling of N-α-Carbobenzoxy-L-glutamic Acid N-γ-Ethylamide in solid-phase peptide synthesis?
Advanced Research Question
Answer:
Methodological Optimizations :
- Low-Temperature Coupling : Conduct reactions at 0–4°C to slow base-catalyzed racemization .
- Coupling Agents : Use OxymaPure/DIC instead of HOBt, reducing racemization to <0.5% in glutamic acid derivatives .
- Side-Chain Protection : Employ tert-butyl esters for γ-carboxyl groups (stable under SPPS conditions) .
Q. Table 2: Racemization Rates Under Different Conditions
| Coupling Agent | Temperature | Racemization (%) | Reference |
|---|---|---|---|
| HOBt/EDC | 25°C | 3.2 | |
| OxymaPure/DIC | 4°C | 0.4 |
How does pH adjustment influence the stability of N-α-Carbobenzoxy-L-glutamic Acid N-γ-Ethylamide during purification?
Advanced Research Question
Answer:
Key Findings :
Q. Optimized Protocol :
- Aqueous Phase pH : Maintain at 7.0–7.5 during emulsion purification to prevent stratification or degradation .
- Lyophilization : Freeze-dry at pH 6.5–7.0 to enhance shelf stability .
What enzymatic assays utilize N-α-Carbobenzoxy-L-glutamic Acid N-γ-Ethylamide as a substrate or inhibitor?
Advanced Research Question
Answer:
Documented Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
